![molecular formula C12H20N4O2S B2770701 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide CAS No. 1788532-25-1](/img/structure/B2770701.png)
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide
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Overview
Description
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide, commonly known as PIPES, is a sulfonic acid buffer widely used in biochemical and physiological research. PIPES is a zwitterionic compound with a pKa of 7.5, which makes it an excellent buffer for biological systems that require a neutral pH.
Scientific Research Applications
- Researchers have explored the potential of piperidine derivatives in cancer therapy. The compound’s structure can be modified to enhance its cytotoxicity against cancer cells . Further studies could focus on optimizing its efficacy and minimizing side effects.
- Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Investigating their mechanism of action and potential as anti-TB drugs is crucial.
- A series of 2-amino-4-(1-piperidine)pyridine derivatives were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Further optimization and preclinical studies could lead to promising kinase inhibitors.
Anticancer Agents
Anti-Tubercular Activity
Kinase Inhibitors
Mechanism of Action
Target of Action
Similar compounds such as imatinib, which also contains a piperidine and pyrimidine structure, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.
Mode of Action
Drawing parallels from imatinib, it can be inferred that the compound might bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target, leading to changes in the cellular processes controlled by the target.
Result of Action
If the compound acts similarly to imatinib, it could potentially lead to the inhibition of tyrosine kinases, thereby affecting cell proliferation and survival .
properties
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-2-19(17,18)14-10-11-13-7-6-12(15-11)16-8-4-3-5-9-16/h6-7,14H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUWQUTUSJFAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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